8-Methoxy-2-(trifluoromethyl)quinazolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Methoxy-2-(trifluoromethyl)quinazolin-4(1H)-one is a quinazoline derivative known for its potential applications in medicinal chemistry. Quinazoline derivatives are a class of heterocyclic compounds that have shown significant biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methoxy-2-(trifluoromethyl)quinazolin-4(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate aniline derivative and trifluoromethyl ketone.
Cyclization: The aniline derivative undergoes cyclization with the trifluoromethyl ketone in the presence of a suitable catalyst, such as a Lewis acid.
Methoxylation: The resulting intermediate is then methoxylated using methanol and a base, such as sodium methoxide, to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
8-Methoxy-2-(trifluoromethyl)quinazolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of quinazoline N-oxide derivatives.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of various substituted quinazoline derivatives.
Scientific Research Applications
8-Methoxy-2-(trifluoromethyl)quinazolin-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anti-cancer properties and potential use in chemotherapy.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 8-Methoxy-2-(trifluoromethyl)quinazolin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the suppression of cancer cell proliferation or other biological effects.
Comparison with Similar Compounds
Similar Compounds
- 8-Fluoro-2-(trifluoromethyl)quinazolin-4(1H)-one
- 8-Chloro-2-(trifluoromethyl)quinazolin-4(1H)-one
- 8-Bromo-2-(trifluoromethyl)quinazolin-4(1H)-one
Uniqueness
8-Methoxy-2-(trifluoromethyl)quinazolin-4(1H)-one is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and its ability to interact with biological targets, making it a valuable compound for medicinal chemistry research.
Properties
Molecular Formula |
C10H7F3N2O2 |
---|---|
Molecular Weight |
244.17 g/mol |
IUPAC Name |
8-methoxy-2-(trifluoromethyl)-3H-quinazolin-4-one |
InChI |
InChI=1S/C10H7F3N2O2/c1-17-6-4-2-3-5-7(6)14-9(10(11,12)13)15-8(5)16/h2-4H,1H3,(H,14,15,16) |
InChI Key |
DZKHVDKMMFKQKZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1N=C(NC2=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.